N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide
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Overview
Description
“N-((5-(thiophen-3-yl)furan-2-yl)methyl)cinnamamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of a related compound, 5′-(furan-2-yl)-3′-((4-methylphenyl)benzo[b]thiophene-2-carboxamide, has been reported . The compound was found to be monoclinic with a = 10.4329 (16)Å, b = 11.6208 (18)Å, c = 11.8268 (18)Å, β = 114.257 (5)°, V = 1307.3 (4)Å^3, Z = 2 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 5-(thiophen-3-yl)furan-2-carbaldehyde, a compound with a similar furan and thiophene structure, has been used in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 5-(thiophen-3-yl)furan-2-carbaldehyde, a compound with a similar furan and thiophene structure, has a molecular weight of 178.21, a melting point of 57 - 59°C, and is a solid at room temperature .
Scientific Research Applications
Antifungal and Plant Immunity Stimulation
Cinnamamide derivatives have demonstrated significant potential in agricultural chemistry, particularly as fungicidal agents and plant immunity stimulants. For example, isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives were found to exhibit good fungicidal activity against Pseudoperonospora cubensis and Botrytis cinerea. These compounds, especially one noted as compound 5a, not only provided effective disease control but also stimulated plant innate immunity, showcasing a dual mode of action beneficial for crop protection (Lai Chen et al., 2019).
Neuroprotective and Anti-ischemic Properties
Cinnamide derivatives have also shown promise in the field of neuroscience. Specifically, certain derivatives demonstrated effective neuroprotective activities against glutamine-induced neurotoxicity in PC12 cells and showed potential as treatments for cerebral infarction (Jian-gang Zhong et al., 2018). These findings indicate the potential for cinnamamide derivatives in developing therapies for neurological conditions.
Broad Pharmacological Potential
More broadly, cinnamamide derivatives have been explored for their therapeutic potential across a variety of central and peripheral nervous system disorders. Their diverse pharmacological activities include anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. This versatility is attributed to their ability to interact with multiple molecular targets, such as GABA_A receptors, NMDA receptors, and TRP cation channels, among others (Agnieszka Gunia-Krzyżak et al., 2015).
Antidepressant Activity
Specific cinnamamide derivatives have been synthesized and evaluated for their antidepressant activity, with several showing significant efficacy in models of depression. Compounds with certain substituents, such as the trifluoromethyl group, exhibited notable antidepressant effects, suggesting the potential of cinnamamide scaffolds for developing new antidepressant agents (Min Han et al., 2014).
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For example, a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives were found to inhibit human sirtuin 2 (SIRT2), a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Safety and Hazards
properties
IUPAC Name |
(E)-3-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(21-16)15-10-11-22-13-15/h1-11,13H,12H2,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKIVVMQNOOILE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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